molecular formula C19H21N B3137948 [(anthracen-9-yl)methyl](2-methylpropyl)amine CAS No. 444577-36-0

[(anthracen-9-yl)methyl](2-methylpropyl)amine

Cat. No.: B3137948
CAS No.: 444577-36-0
M. Wt: 263.4 g/mol
InChI Key: KVXKTKVFKWYTPX-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methylamine is a tertiary amine comprising an anthracene backbone substituted at the 9-position with a methyl group linked to a 2-methylpropyl (isobutyl) amine moiety.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXKTKVFKWYTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of anthracene derivatives with appropriate amine precursors. One common method is the hydrogenation of 9-anthracenecarboxaldehyde to produce 9-anthracenemethanol, which is then reacted with 2-methylpropylamine under suitable conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (anthracen-9-yl)methylamine may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the amine group.

Common Reagents and Conditions

    Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (anthracen-9-yl)methylamine may yield anthracene-9-carboxylic acid derivatives, while reduction may produce various anthracene-based amines .

Mechanism of Action

The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety allows the compound to act as a fluorescent probe, detecting the presence of metal ions such as zinc and copper . The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Anthracen-9-yl)methylamine

This compound replaces the 2-methylpropyl group with a linear propyl chain. Key differences include:

  • Lipophilicity: The 2-methylpropyl group increases logP (octanol-water partition coefficient), favoring solubility in nonpolar solvents .
  • Synthetic Routes : Both compounds may be synthesized via nucleophilic substitution of anthracen-9-ylmethyl halides with respective amines. However, the branched amine may require longer reaction times due to steric constraints .

N-(Anthracen-9-ylmethyl)adamantan-1-amine

This derivative substitutes the 2-methylpropyl group with a rigid adamantane moiety:

  • Applications : Adamantane’s hydrophobicity and rigidity make this compound a candidate for drug delivery systems or supramolecular assemblies, contrasting with the more flexible 2-methylpropyl analog .

Methyl(2-methylpropyl)amine

The parent amine (without the anthracene moiety) serves as a simpler analog:

  • Reactivity : Lacks aromatic conjugation, making it more nucleophilic but less UV-active.
  • Hazard Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), requiring stringent handling protocols. The anthracene derivative likely shares similar toxicity risks but with additional hazards due to aromaticity (e.g., phototoxicity) .

Physicochemical Properties

Property (Anthracen-9-yl)methylamine (Anthracen-9-yl)methylamine Diisobutylamine (Analog)
Molecular Weight ~285.4 g/mol (estimated) ~257.3 g/mol (estimated) 129.25 g/mol
Lipophilicity (logP) ~4.5 (predicted) ~3.8 (predicted) 2.1
Melting Point Not reported Not reported -60°C
Water Solubility Low (anthracene hydrophobicity) Low Slightly soluble
Flash Point >150°C (estimated) >150°C (estimated) 29°C

Biological Activity

(Anthracen-9-yl)methylamine, also known as N-(9-anthrylmethyl)-N-isobutylamine, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

The compound is characterized by an anthracene moiety linked to a branched alkyl amine. This structure facilitates interactions with biological molecules, making it a valuable tool in various biochemical applications.

Target Interactions

The primary target of (anthracen-9-yl)methylamine is Zinc Finger Protein 207 (ZNF207) . The compound exhibits signal-switching properties in aqueous solutions, particularly upon complexation with metal ions like Cu(II), which can influence its biological effects.

Cellular Effects

Research indicates that this compound affects both B and T lymphocytes, potentially interrupting immune cascades relevant to conditions such as multiple sclerosis. Additionally, it has been observed to hinder tumorigenesis and promote apoptosis in vitro, indicating its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of (anthracen-9-yl)methylamine suggests efficient cellular uptake through polyamine transporters (PAT). Studies have shown that certain derivatives exhibit increased cytotoxicity in cancer cell lines, particularly those with active PAT .

Biological Activity Overview

The biological activity of (anthracen-9-yl)methylamine can be summarized as follows:

Activity Description
Anticancer Promotes apoptosis and inhibits tumor growth in various cancer cell lines .
Immunomodulation Affects B and T lymphocyte function, potentially impacting autoimmune responses.
Fluorescent Probing Serves as a fluorescent probe for detecting metal ions and other analytes.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various N-(9-anthracenylmethyl)triamines on murine leukemia (L1210) cells. It was found that these compounds exhibited enhanced potency in DFMO-treated cells, with specific triamine systems showing up to 150-fold higher cytotoxicity compared to controls .
  • Mechanistic Insights : Initial microscopy studies revealed that treatment with N-(9-anthracenylmethyl)homospermidine led to rapid vesicular structure formation within melanoma cells, suggesting a mechanism involving cellular stress responses leading to apoptosis .

Q & A

Q. What are the optimal synthetic routes for (anthracen-9-yl)methylamine, and how can purity be maximized?

The compound is typically synthesized via reductive amination using anthracene-9-carbaldehyde and isopropylamine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol/methanol under reflux are common reducing agents. For purity >95%, column chromatography or recrystallization in polar aprotic solvents (e.g., acetone/hexane mixtures) is recommended . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency .

Q. How does the hydrochloride salt form influence solubility and experimental design?

The hydrochloride salt (CAS 1240576-94-6) increases water solubility (up to 10 mg/mL in polar solvents), enabling aqueous-phase reactions. However, freebase forms are preferred for non-polar applications (e.g., organic photovoltaics). Stability tests show degradation <5% at 25°C/60% RH over 6 months, but light exposure accelerates decomposition—store in amber vials under inert gas .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm for anthracene) and methyl groups (δ 1.0–1.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 285.8 (freebase) or 322.3 (hydrochloride) .

Advanced Research Questions

Q. What structural modifications enhance DNA interaction for photodynamic therapy applications?

The anthracene core intercalates with DNA, while the 2-methylpropylamine group improves membrane permeability. SAR studies show replacing 2-methylpropyl with pyridinylmethyl groups (e.g., in analog APPE) increases photocleavage efficiency by 40% under UV light (365 nm) . Computational docking (DFT) predicts binding affinity ΔG = -8.2 kcal/mol to B-DNA .

Q. How do contradictory data on cytotoxicity across studies arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 35 µM in MCF-7 cells) stem from:

  • Assay conditions : Serum-free media reduce false positives by 20%.
  • Light exposure : Photoactivation (e.g., 5 J/cm² UV-A) amplifies cytotoxicity via ROS generation . Standardize protocols using ISO 10993-5 for in vitro testing.

Q. What strategies mitigate anthracene ring oxidation during long-term material science applications?

Oxidation at C-9/C-10 positions reduces photoluminescence quantum yield (PLQY) by 30%. Stabilization methods include:

  • Encapsulation : PMMA matrices reduce O₂ diffusion, maintaining PLQY >85% after 500 hrs.
  • Electron-withdrawing substituents : Nitro or cyano groups at C-2 lower HOMO levels, slowing oxidation .

Methodological Guidance

  • Contradictory Data Analysis : Use multivariate ANOVA to isolate variables (e.g., light intensity, solvent polarity) .
  • Reaction Optimization : DOE (Design of Experiments) for temperature/pH gradients improves yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(anthracen-9-yl)methyl](2-methylpropyl)amine
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[(anthracen-9-yl)methyl](2-methylpropyl)amine

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